

Application Notes and Protocols: Utilizing Pyrotinib in Patient-Derived Organoid (PDO) Models

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Compound of Interest

Compound Name: Pyrotinib

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Introduction

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that preserve the genetic and phenotypic characteristics of the original tumor tissue.[1][2][3][4] This makes them a powerful preclinical model for personalized medicine, enabling the screening of therapeutic agents to predict patient-specific drug responses.[1][2][5][6] **Pyrotinib**, an irreversible pan-ErbB receptor tyrosine kinase inhibitor, has shown significant antitumor activity in HER2-positive cancers.[7][8] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **pyrotinib** in PDO models, covering experimental protocols, data interpretation, and visualization of relevant biological pathways.

Pyrotinib targets epidermal growth factor receptor (EGFR/HER1), HER2, and HER4, inhibiting their autophosphorylation and downstream signaling pathways like PI3K/AKT and MAPK/ERK.[9] This action blocks tumor cell proliferation and induces apoptosis.[9] Studies have demonstrated **pyrotinib**'s efficacy in PDOs derived from various cancers, particularly those with HER2 mutations or amplifications.[10][11][12]

Quantitative Data Summary

The following tables summarize the reported efficacy of **pyrotinib** in patient-derived organoid models from various studies. These tables provide a comparative overview of **pyrotinib**'s

activity across different cancer types and HER2 mutation statuses.

Table 1: In Vitro Efficacy of Pyrotinib in Patient-Derived Organoids

Cancer Type	HER2 Status	Pyrotinib Concentration	Effect	Reference
Non-Small Cell Lung Cancer (NSCLC)	Exon 20 Insertion (A775_G776insY VMA)	180 nM	Significant growth inhibition compared to afatinib (29 nM)	[10] [12]
NSCLC	Exon 20 Insertion (A775_G776insY VMA)	IC50: 112.5 nM	Similar IC50 to afatinib (89.1 nM)	[10]
Breast Cancer	HER2-Positive	Not Specified	Inhibition of cell viability	[13]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section details the key experimental protocols for utilizing **pyrotinib** in PDO models, from organoid establishment to the assessment of drug response.

Protocol 1: Establishment and Culture of Patient-Derived Organoids

This protocol is a generalized procedure synthesized from multiple sources for establishing and culturing PDOs from tumor tissue.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Fresh tumor tissue

- Advanced DMEM/F12
- Matrigel
- Organoid Culture Medium (see formulation below)
- Collagenase Type IV
- Dispase
- DNase I
- Fetal Bovine Serum (FBS)

Organoid Culture Medium Formulation:

- Advanced DMEM/F12
- 1x GlutaMAX
- 1x HEPES
- 1x Penicillin-Streptomycin
- 1x B27 supplement
- 1x N2 supplement
- 1.25 mM N-Acetylcysteine
- 10 mM Nicotinamide
- 50 ng/mL human EGF
- 100 ng/mL Noggin
- 500 ng/mL R-spondin1
- 10 μ M Y-27632 (ROCK inhibitor)

- 10 μ M SB202190 (p38 inhibitor)

Procedure:

- Mechanically mince the fresh tumor tissue into small pieces (1-2 mm³).
- Digest the tissue fragments with a solution of Collagenase Type IV, Dispase, and DNase I in Advanced DMEM/F12 for 30-60 minutes at 37°C with gentle agitation.
- Neutralize the digestion with Advanced DMEM/F12 containing 10% FBS.
- Filter the cell suspension through a 70 μ m cell strainer to remove undigested tissue.
- Centrifuge the cell suspension and wash the pellet with cold Advanced DMEM/F12.
- Resuspend the cell pellet in a small volume of Organoid Culture Medium and mix with Matrigel at a 1:1 ratio.
- Plate 50 μ L domes of the Matrigel-cell suspension mixture into pre-warmed 24-well plates.
- Allow the Matrigel to solidify at 37°C for 15-30 minutes.
- Overlay each dome with 500 μ L of pre-warmed Organoid Culture Medium.
- Culture the organoids at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days.
- Passage the organoids every 7-14 days by dissociating them with a non-enzymatic cell recovery solution and re-plating in fresh Matrigel.

Protocol 2: Pyrotinib Treatment and Viability Assay

This protocol describes how to treat established PDOs with **pyrotinib** and assess their viability using the CellTiter-Glo® Luminescent Cell Viability Assay.[\[10\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Established PDO cultures
- **Pyrotinib** stock solution (dissolved in DMSO)

- Organoid Culture Medium
- 96-well white, clear-bottom plates
- CellTiter-Glo® 3D Cell Viability Assay kit (Promega)

Procedure:

- Harvest mature organoids and mechanically dissociate them into smaller fragments.
- Seed the organoid fragments in Matrigel domes in a 96-well plate as described in Protocol 1.
- Allow the organoids to reform for 2-3 days.
- Prepare serial dilutions of **pyrotinib** in Organoid Culture Medium. A common concentration range to test is 0.01 nM to 10 µM.[\[16\]](#) Include a DMSO-only vehicle control.
- Replace the medium in each well with the medium containing the appropriate **pyrotinib** concentration.
- Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
- Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
- Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the luminescence signal against the logarithm of the **pyrotinib** concentration and fitting the data to a dose-response curve.

Protocol 3: Immunofluorescence Staining for HER2 in PDOs

This protocol provides a method for visualizing HER2 protein expression in PDOs using immunofluorescence.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Materials:

- PDO cultures in chamber slides
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) for fixation
- 0.2% Triton X-100 for permeabilization
- Blocking buffer (e.g., 10% normal goat serum in PBS)
- Primary antibody: anti-HER2/ErbB2 antibody
- Fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
- DAPI for nuclear counterstaining
- Mounting medium

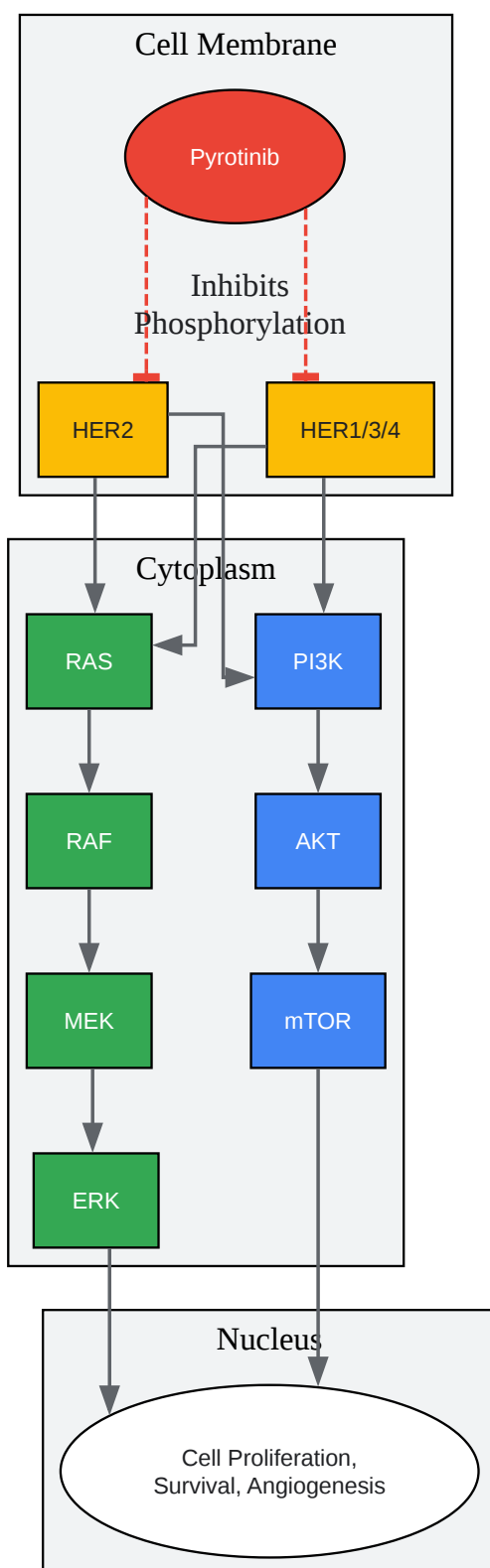
Procedure:

- Carefully remove the culture medium from the chamber slides.
- Fix the PDOs with 4% PFA for 20 minutes at room temperature.
- Wash the PDOs three times with PBS.
- Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
- Wash three times with PBS.

- Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
- Incubate with the primary anti-HER2 antibody (diluted in blocking buffer) overnight at 4°C.
- Wash three times with PBS.
- Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
- Wash three times with PBS.
- Counterstain the nuclei with DAPI for 5 minutes.
- Wash once with PBS.
- Mount the slide with mounting medium and a coverslip.
- Visualize the staining using a fluorescence microscope.

Mandatory Visualizations

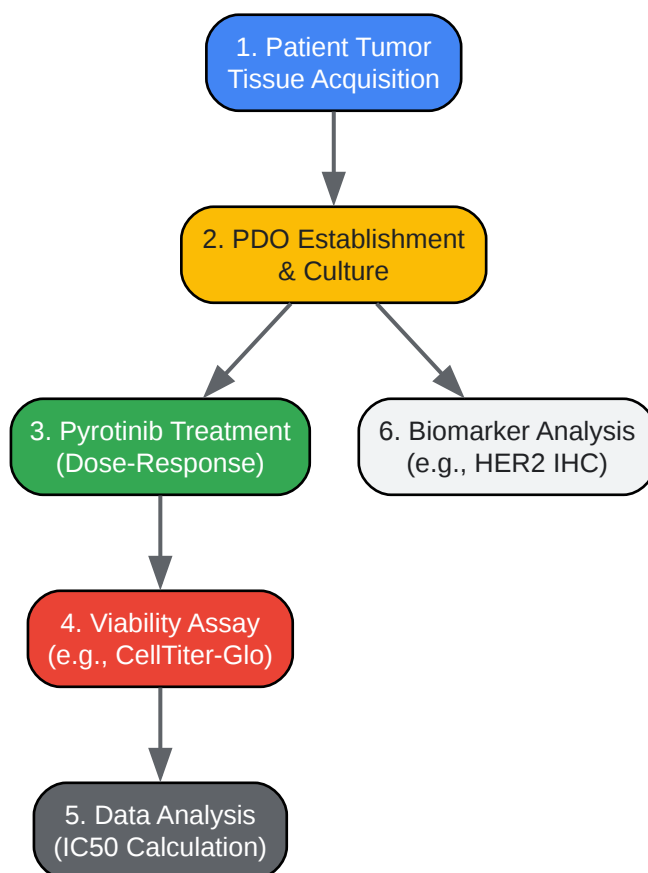
HER2 Signaling Pathway and Pyrotinib's Mechanism of Action



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Caption: **Pyrotinib** inhibits HER2 and other HER family members, blocking downstream PI3K/AKT and MAPK/ERK pathways.

Experimental Workflow for Pyrotinib Screening in PDOs



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Caption: Workflow for assessing **pyrotinib** efficacy in patient-derived organoids.

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